molecular formula C17H25ClN2 B11927875 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride CAS No. 1263281-76-0

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride

Cat. No.: B11927875
CAS No.: 1263281-76-0
M. Wt: 292.8 g/mol
InChI Key: UCYWHYYMTPPHEL-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a complex organic compound that features a piperidine ring fused with a spiro[indene-1,2-pyrrolidine] structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which combines the properties of both piperidine and spiro[indene-1,2-pyrrolidine]. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds .

Properties

CAS No.

1263281-76-0

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

5-piperidin-1-ylspiro[1,2-dihydroindene-3,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C17H24N2.ClH/c1-2-11-19(12-3-1)15-6-5-14-7-9-17(16(14)13-15)8-4-10-18-17;/h5-6,13,18H,1-4,7-12H2;1H

InChI Key

UCYWHYYMTPPHEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(CCC34CCCN4)C=C2.Cl

Origin of Product

United States

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